34BFCz-Derived TADF Emitters Achieve 22.9% EQE, Surpassing Other Isomeric Benzofurocarbazole Donors
The TADF emitter oBFCzTrz, constructed using the 5H-benzofuro[3,2-c]carbazole (34BFCz) donor—which is directly accessible from 3-bromo-5H-benzofuro[3,2-c]carbazole via Suzuki coupling—exhibited a maximum external quantum efficiency (EQE) of 22.9%. This outperformed the isomeric emitter o12BFCzTrz (derived from 12H-benzofuro[3,2-a]carbazole) which achieved only 19.2% EQE, and o23BFCzTrz (derived from 7H-benzofuro[2,3-b]carbazole) which achieved 21.1% EQE, in identically structured TADF devices [1]. The 34BFCz donor thus provides a 3.7 percentage-point EQE advantage over the 12BFCz isomer and a 1.8 percentage-point advantage over the 23BFCz isomer.
| Evidence Dimension | Maximum external quantum efficiency (EQE) of TADF OLED devices using benzofurocarbazole-triazine emitters |
|---|---|
| Target Compound Data | oBFCzTrz (34BFCz-derived): EQE = 22.9%, CIE (0.169, 0.341) |
| Comparator Or Baseline | o12BFCzTrz (12BFCz-derived): EQE = 19.2%, CIE (0.159, 0.288); o23BFCzTrz (23BFCz-derived): EQE = 21.1%, CIE (0.178, 0.388) |
| Quantified Difference | ΔEQE = +3.7 percentage points vs o12BFCzTrz; +1.8 percentage points vs o23BFCzTrz |
| Conditions | TADF OLED devices with identical device architecture; emitter doped in host; comparison from single study (Jung et al., Chem. Eur. J. 2020) |
Why This Matters
Procurement of the 3-bromo isomer is mandatory for synthesizing the 34BFCz donor series, which has been experimentally demonstrated to yield the highest EQE among all isomeric benzofurocarbazole-derived TADF emitters.
- [1] Jung, M.; Lee, K. H.; Lee, J. Y. Molecular Engineering of Isomeric Benzofurocarbazole Donors for Photophysical Management of Thermally Activated Delayed Fluorescence Emitters. Chem. Eur. J. 2020, 26 (21), 4816–4821. DOI: 10.1002/chem.201905473. View Source
